B1150146 OPB-51602

OPB-51602

Numéro de catalogue: B1150146
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

OPB-51602 is a n orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. STAT3 inhibitor this compound inhibits the phosphorylation and thus the activation of STAT3 protein, impeding STAT3 protein from translocating from the cytoplasm to the nucleus and thereby blocking STAT3/'s regulation of gene expression through direct binding to the promoters of responsive genes. STAT3 regulates the cellular functions that lead to the cancer phenotype, and constitutive activation of STAT3 is observed in a wide range of human cancers, inducing uncontrolled proliferation and neoplastic transformation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Applications De Recherche Scientifique

1. Cancer Treatment Research

OPB-51602, primarily investigated as a treatment for various cancers, has been a subject of significant research. A Phase I study highlighted its use in patients with relapsed or refractory hematological malignancies, though it didn't show a clear therapeutic response, some patients achieved stable disease (Ogura et al., 2015)(Ogura et al., 2015). Another study on refractory solid tumors found this compound to demonstrate promising antitumor activity, especially in non-small-cell lung cancer (NSCLC) with prior EGFR tyrosine kinase inhibitor exposure (Wong et al., 2015)(Wong et al., 2015).

2. Inhibiting Mitochondrial Functions in Tumor Cells

This compound's impact on mitochondrial functions in cancer cells has been explored in several studies. It is found to be highly toxic in a STAT3-dependent manner, specifically targeting mitochondrial STAT3, causing complex I inhibition, and leading to increased ROS production, mitophagy, and cell death (Brambilla et al., 2020)(Brambilla et al., 2020).

3. Targeting Drug Resistance in Oncogene-Addicted Cancers

A study in 2018 highlighted this compound's role in overcoming drug resistance in oncogene-addicted cancers. It showed that this compound reprograms cancer cells to rely more on mitochondrial oxidative phosphorylation (OXPHOS), helping restore sensitivity to targeted therapies (Hirpara et al., 2018)(Hirpara et al., 2018).

4. Mechanism of Action in Inhibiting STAT3

Studies have also focused on understanding the mechanism of action of this compound in inhibiting STAT3, a transcription factor involved in cancer cell proliferation and survival. It was found to bind with high affinity to the SH2 domain of STAT3, disrupting both Tyr705 and Ser727 phosphorylation, necessary for STAT3's activation (Genini et al., 2014)(Genini et al., 2014).

5. STAT3 Inhibitor and Respiratory Chain Disruption

Another study corroborated the findings on this compound's effect on the mitochondrial respiratory chain. It emphasized this compound's role in impairing the growth and viability of tumor cells through inhibition of respiratory complex I (Brambilla et al., 2020)(Brambilla et al., 2020).

6. Broad Overview of STAT3 Inhibition

A 2020 definition provided a broad overview of this compound as a STAT3 inhibitor, detailing its mechanism in inhibiting STAT3 phosphorylation and thereby impeding its regulatory functions in cancer cell proliferation and transformation ("STAT3 Inhibitor this compound," 2020).

Propriétés

Apparence

Solid powder

Synonymes

OPB51602;  OPB 51602;  OPB51602.; NONE

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.